1-Methoxy-3-buten-2-one
Overview
Description
1-Methoxy-3-buten-2-one is a laboratory chemical used in the synthesis of substances . It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is widely used as a reactant in the synthesis of hydroisoquinoline derivatives .
Synthesis Analysis
1-Methoxy-3-buten-2-one can be synthesized from 1-Methoxy-1-buten-3-yne . It can also be produced by the methylation of acetoin with dimethyl carbonate in a sustainable one-step process .Molecular Structure Analysis
The molecular formula of 1-Methoxy-3-buten-2-one is C5H8O2, and its molecular weight is 100.12 g/mol .Chemical Reactions Analysis
1-Methoxy-3-buten-2-one can undergo zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . It can also undergo conjugate addition with methanol over the solid base catalysts to afford 4-methoxy-butan-2-one .Physical And Chemical Properties Analysis
1-Methoxy-3-buten-2-one has a boiling point of 200 °C (lit.), a density of 0.982 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.468 (lit.) . It is miscible with tetrahydrofuran, ether, acetonitrile, and benzene . It is a clear yellow liquid .Scientific Research Applications
Precursor for Synthesis
1-Methoxy-3-buten-2-one is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . These compounds are widely used in organic chemistry for various reactions.
Reactant in Hydroisoquinoline Derivatives Synthesis
This compound is widely used as a reactant in the synthesis of hydroisoquinoline derivatives . Hydroisoquinolines are a class of organic compounds that have applications in pharmaceuticals and other chemical industries.
Intermediate for Manzamine Synthesis
1-Methoxy-3-buten-2-one is employed as an intermediate for the synthesis of manzamine . Manzamines are a group of alkaloids that have shown potential as anti-cancer and anti-malarial agents.
Substrate in Mukaiyama-Michael Reaction
It acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . These compounds have potential applications in organic synthesis.
Starting Reagent for Epibatidine Synthesis
1-Methoxy-3-buten-2-one was used as a starting reagent for enantioselective total synthesis of (-)-epibatidine . Epibatidine is a potent analgesic compound from the skin of poison frogs.
Substrate in the Synthesis of 4-Methoxy-butan-2-one
3-Buten-2-one (vinyl ketone) can be used as a substrate in the synthesis of 4-methoxy-butan-2-one by the conjugate addition of methanol . This compound has potential applications in perfumery and flavoring industries.
Mechanism of Action
Target of Action
1-Methoxy-3-buten-2-one is a chemical compound that primarily targets the formation of certain organic compounds. It acts as a substrate in various chemical reactions .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it undergoes a zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates .
Biochemical Pathways
The compound affects the synthesis of other organic compounds. It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is also widely used as a reactant in the synthesis of hydroisoquinoline derivatives .
Pharmacokinetics
Its physical properties such as boiling point (200 °c) and density (0982 g/mL at 25 °C) can influence its bioavailability .
Result of Action
The result of the action of 1-Methoxy-3-buten-2-one is the formation of new organic compounds. For example, it can yield functionalized 3-keto-2-diazoalkanoates . It also plays a crucial role in the synthesis of hydroisoquinoline derivatives .
Action Environment
The action, efficacy, and stability of 1-Methoxy-3-buten-2-one can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability. Additionally, the presence of other reactants and catalysts in the environment can influence its action and the resulting products .
Safety and Hazards
1-Methoxy-3-buten-2-one is classified as a flammable liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish .
properties
IUPAC Name |
1-methoxybut-3-en-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)4-7-2/h3H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDSKVOHJOFQES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415662 | |
Record name | 1-METHOXY-3-BUTEN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
43042-58-6 | |
Record name | 1-METHOXY-3-BUTEN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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